(E)-Osmundacetone: A Technical Guide on its Chemical Structure, Properties, and Biological Activities
(E)-Osmundacetone: A Technical Guide on its Chemical Structure, Properties, and Biological Activities
(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone, is a naturally occurring phenolic compound.[1] It has been isolated from various plant sources, including Elsholtzia ciliata, Osmundae Rhizoma, and Phellinus igniarius.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
(E)-Osmundacetone is a phenolic ketone with a chemical structure characterized by a dihydroxyphenyl group attached to a butenone moiety. Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | [5] |
| IUPAC Name | 4-(3,4-dihydroxyphenyl)but-3-en-2-one | [1] |
| Synonyms | Osmundacetone, 3,4-Dihydroxybenzalacetone | [1] |
| CAS Number | 37079-84-8 | [4] |
| Melting Point | 176 °C | [4] |
| Boiling Point | 382.5 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point | 199.3 ± 21.6 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
Biological Activities and Signaling Pathways
(E)-Osmundacetone exhibits a wide range of pharmacological effects, including neuroprotective, anti-cancer, anti-inflammatory, and anti-angiogenic activities. These effects are mediated through the modulation of several key signaling pathways.
Neuroprotective Effects
(E)-Osmundacetone has demonstrated significant neuroprotective properties against oxidative stress-induced neuronal cell death.[1][6] In studies using HT22 hippocampal cells, it protects against glutamate-induced toxicity by reducing reactive oxygen species (ROS) accumulation, inhibiting intracellular calcium overload, and preventing apoptosis.[1][6][7]
The underlying mechanism involves the activation of cellular defense systems and the suppression of pro-apoptotic signaling.[1][8] (E)-Osmundacetone stimulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70).[1][8] Furthermore, it significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinases, which are activated during oxidative stress.[1][6] In animal models of cerebral ischemia-reperfusion injury, (E)-Osmundacetone mitigates brain tissue damage by activating the Nrf2/HO-1 pathway.[9]
Caption: Neuroprotective signaling pathway of (E)-Osmundacetone.
Anti-Cancer Activity
(E)-Osmundacetone has shown promise as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).[3] It selectively inhibits the proliferation of A549 and H460 cancer cells, induces G2/M cell cycle arrest, and suppresses tumor growth in mouse xenograft models.[3]
The mechanism of its anti-cancer effect is linked to the modulation of mitochondrial metabolism.[3][10] (E)-Osmundacetone hijacks the glutamine/glutamate/α-ketoglutarate (α-KG) metabolic axis by downregulating the enzyme glutamate dehydrogenase 1 (GLUD1).[3] This leads to reduced levels of α-KG and NADH, disorganization of the mitochondrial ultrastructure, a decrease in mitochondrial membrane potential, and ultimately, reduced ATP production via oxidative phosphorylation (OXPHOS).[3]
Caption: Anti-cancer mechanism of (E)-Osmundacetone in NSCLC.
Anti-Angiogenic and Other Activities
(E)-Osmundacetone also inhibits angiogenesis, a critical process in tumor growth and metastasis. In a study on infantile hemangiomas, it was found to suppress the proliferation of hemangioma endothelial cells (HemECs) and induce apoptosis.[11] This effect is mediated by the induction of caspases and the reduction of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Matrix Metalloproteinase-9 (MMP9) expression.[11] Additionally, it has been investigated for its therapeutic potential in rheumatoid arthritis, where it inhibits osteoclastogenesis.[12]
Pharmacokinetic Profile
Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, and metabolism of (E)-Osmundacetone. After oral administration, it is rapidly absorbed, reaching peak plasma concentration (Cmax) at approximately 0.25 hours.[13] The half-life is reported to be around 5.20 hours.[13] A total of 30 metabolites have been identified in plasma, urine, and feces, indicating extensive metabolism.[13]
| Parameter | Value | Reference |
| Tmax (Peak Time) | 0.25 h | [13] |
| Cmax (Peak Concentration) | 3283.33 µg/L | [13] |
| T₁/₂ (Half-life) | 5.20 h | [13] |
| Vd (Apparent Volume of Distribution) | 127.96 L/kg | [13] |
Experimental Protocols
The evaluation of (E)-Osmundacetone's properties involves a range of standardized experimental procedures.
Isolation and Quantification
-
Isolation : (E)-Osmundacetone is typically isolated from the dried aerial parts of plants like E. ciliata.[1] The process involves extraction with a solvent such as methanol, followed by partitioning with ethyl acetate (EtOAc). The compound is then purified from the EtOAc fraction using silica gel column chromatography.[1][2]
-
Quantification (HPLC) : A High-Performance Liquid Chromatography (HPLC) method has been established for its quantification.[2]
In Vitro Assays
A general workflow for assessing the in vitro activity of (E)-Osmundacetone is depicted below.
Caption: General workflow for in vitro evaluation of (E)-Osmundacetone.
-
Cell Viability Assay : HT22 neuronal cells are seeded in 96-well plates. After adherence, they are treated with various concentrations of (E)-Osmundacetone with or without an insulting agent like glutamate (5 mM). Cell viability is assessed after 24 hours using assays like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]
-
DPPH Radical Scavenging Assay : The antioxidant activity is measured by the ability of (E)-Osmundacetone to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The discoloration of the DPPH solution is measured spectrophotometrically, and the IC₅₀ value is calculated. The IC₅₀ for DPPH scavenging by (E)-Osmundacetone is 7.88 ± 0.02 μM.[1]
-
Reactive Oxygen Species (ROS) Assay : Intracellular ROS levels are detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). Cells are treated, stained with the probe, and the fluorescence intensity is measured to quantify ROS levels.[1]
-
Apoptosis Detection : Apoptosis is assessed through multiple methods. Chromatin condensation, a hallmark of apoptosis, is visualized by staining cells with Hoechst 33342.[1] The percentage of apoptotic cells can be quantified using an image-based apoptosis detection kit with Annexin V and propidium iodide staining.[1]
-
Western Blotting : To investigate the effect on signaling pathways, cells are lysed after treatment, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the expression and phosphorylation levels of target proteins such as MAPKs (JNK, ERK, p38), HO-1, and HSP70.[1]
In Vivo Studies
-
Cerebral Ischemia-Reperfusion (I/R) Injury Model : In rats, cerebral I/R injury is induced, followed by treatment with (E)-Osmundacetone. After a reperfusion period (e.g., 24 hours), neurological impairment, cerebral infarct size, and pathological changes in brain tissue are assessed.[9]
-
Tumor Xenograft Model : To evaluate anti-cancer efficacy in vivo, human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with (E)-Osmundacetone, and tumor growth is monitored over time.[3]
Conclusion
(E)-Osmundacetone is a promising natural compound with a diverse pharmacological profile. Its well-defined chemical structure and multifaceted biological activities, particularly its neuroprotective and anti-cancer effects, make it a strong candidate for further investigation in drug discovery and development. The established experimental protocols for its isolation, quantification, and biological evaluation provide a solid foundation for future research into its therapeutic potential.
References
- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Osmundacetone modulates mitochondrial metabolism in non-small cell lung cancer cells by hijacking the glutamine/glutamate/α-KG metabolic axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Osmundacetone | CAS:123694-03-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity. | Sigma-Aldrich [merckmillipore.com]
- 8. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]
- 9. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Osmundacetone Inhibits Angiogenesis of Infantile Hemangiomas through Inducing Caspases and Reducing VEGFR2/MMP9 - Ke - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 12. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
